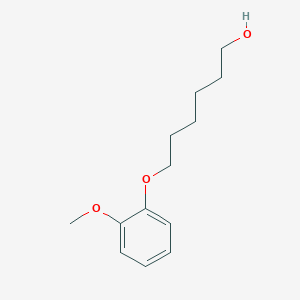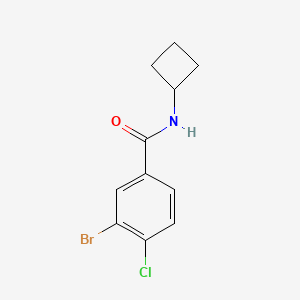
(3-Bromo-4-chlorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-4-chlorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and chlorine-substituted phenyl ring, a dimethylamino group, and a piperidine ring. Its complex structure allows it to interact with various biological targets, making it a valuable compound for medicinal chemistry and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-chlorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: The starting material, a phenyl ring, is subjected to halogenation to introduce bromine and chlorine atoms at the 3 and 4 positions, respectively.
Amidation: The halogenated phenyl compound is then reacted with a piperidine derivative to form an amide bond. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(3-Bromo-4-chlorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the halogenated phenyl ring, where nucleophiles such as amines or thiols replace the bromine or chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted phenyl derivatives
科学研究应用
(3-Bromo-4-chlorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (3-Bromo-4-chlorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to mediate the degradation of cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other signaling pathways and receptors, contributing to its diverse biological effects.
相似化合物的比较
Similar Compounds
- (3-Bromo-4-chlorophenyl)(4-(methylamino)piperidin-1-yl)methanone
- (3-Bromo-4-chlorophenyl)(4-(ethylamino)piperidin-1-yl)methanone
- (3-Bromo-4-chlorophenyl)(4-(dimethylamino)pyrrolidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (3-Bromo-4-chlorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone stands out due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the phenyl ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
(3-bromo-4-chlorophenyl)-[4-(dimethylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrClN2O/c1-17(2)11-5-7-18(8-6-11)14(19)10-3-4-13(16)12(15)9-10/h3-4,9,11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEJVDJMZJLJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B8015992.png)


![1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B8016011.png)


